molecular formula C19H14N4S B3822247 5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine

5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B3822247
M. Wt: 330.4 g/mol
InChI Key: QAEAFNVULNJJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine, also known as NDPTA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II, involved in DNA replication and repair. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its potential use as a fluorescent probe for detecting cancer cells in vivo and its ability to inhibit the growth of cancer cells. However, this compound also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine, including the development of more efficient synthesis methods, the exploration of its potential use as a fluorescent probe for detecting cancer cells in vivo, and the investigation of its mechanism of action and potential applications in cancer therapy. Further studies are also needed to determine the toxicity and safety of this compound in vivo.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in its research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in cancer therapy and other scientific research applications.

Scientific Research Applications

5-(1-naphthyldiazenyl)-4-phenyl-1,3-thiazol-2-amine has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe for detecting cancer cells in vivo.

properties

IUPAC Name

5-(naphthalen-1-yldiazenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S/c20-19-21-17(14-8-2-1-3-9-14)18(24-19)23-22-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEAFNVULNJJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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